2-(2-Furanyl)-4-mercapto-3-(4-methylphenyl)-6-oxo-1,2-dihydropyrimidine-5-carbonitrile
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Overview
Description
2-(2-furanyl)-4-mercapto-3-(4-methylphenyl)-6-oxo-1,2-dihydropyrimidine-5-carbonitrile is a member of toluenes.
Scientific Research Applications
Synthesis and Building Blocks
- This compound serves as a building block for novel bis- and poly(pyridines) and poly(pyrimidines), which are synthesized via alkylation with corresponding bis- and poly(halo) compounds. Spectroscopic and theoretical studies confirm S-alkylation over N-alkylation in these processes (Abd El-Fatah et al., 2017).
Antimicrobial Activity
- The compound demonstrates potential in forming pyrimidine derivatives with antimicrobial properties. These derivatives show activity against both Gram-positive and Gram-negative bacteria, positioning them as candidates for further pharmaceutical research (Abdelghani et al., 2017).
Structural Characterization and Inhibitory Potential
- Structural characterization of related dihydropyrimidine-5-carbonitrile derivatives reveals insights into their potential as dihydrofolate reductase (DHFR) inhibitors. This is a key area in cancer therapy research, as DHFR is a crucial target for cancer treatment drugs (Al-Wahaibi et al., 2021).
Antibacterial Activity
- The compound is a precursor for synthesizing new pyrimidines with significant antibacterial activity. This highlights its role in developing new antibiotics or antibacterial agents (Hamid & Shehta, 2018).
Molecular Docking and Enzyme Inhibition
- Molecular docking studies indicate the affinity of synthesized compounds, including derivatives of this compound, with enzymes like CDK4 protein. This suggests potential applications in designing drugs targeting specific proteins or enzymes (Holam et al., 2022).
Properties
Molecular Formula |
C16H13N3O2S |
---|---|
Molecular Weight |
311.4 g/mol |
IUPAC Name |
2-(furan-2-yl)-3-(4-methylphenyl)-6-oxo-4-sulfanyl-1,2-dihydropyrimidine-5-carbonitrile |
InChI |
InChI=1S/C16H13N3O2S/c1-10-4-6-11(7-5-10)19-14(13-3-2-8-21-13)18-15(20)12(9-17)16(19)22/h2-8,14,22H,1H3,(H,18,20) |
InChI Key |
VFIRJYJMECEAGF-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)N2C(NC(=O)C(=C2S)C#N)C3=CC=CO3 |
solubility |
46.7 [ug/mL] |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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